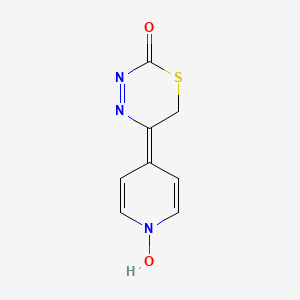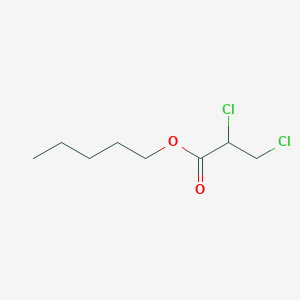
Pentyl 2,3-dichloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2,3-dichloropropanoate is an organic compound with the molecular formula C8H14Cl2O2 It is an ester formed from pentanol and 2,3-dichloropropanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between pentanol and 2,3-dichloropropanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanol and 2,3-dichloropropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: Pentanol and 2,3-dichloropropanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentyl 2,3-dichloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of pentyl 2,3-dichloropropanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the release of pentanol and 2,3-dichloropropanoic acid. The molecular targets and pathways involved in this process depend on the specific esterase and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-dichloropropanoate: Similar ester with a methyl group instead of a pentyl group.
Ethyl 2,3-dichloropropanoate: Similar ester with an ethyl group instead of a pentyl group.
Butyl 2,3-dichloropropanoate: Similar ester with a butyl group instead of a pentyl group.
Uniqueness
Pentyl 2,3-dichloropropanoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
89876-47-1 |
|---|---|
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
pentyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-5-12-8(11)7(10)6-9/h7H,2-6H2,1H3 |
Clave InChI |
AGXZEEWUNWRXLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C(CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
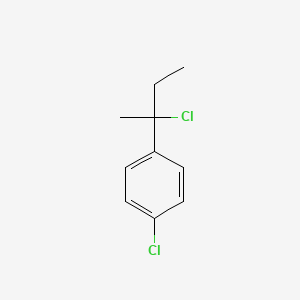
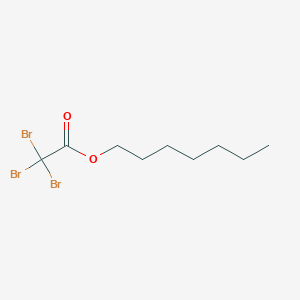
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
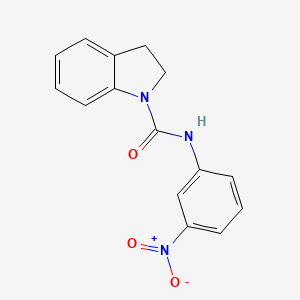

methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
